2-(Azetidin-3-ylidene)acetonitrile

Organic Synthesis C-C Bond Activation Rhodium Catalysis

Procure 2-(Azetidin-3-ylidene)acetonitrile (CAS 1315059-55-2) as a high-purity (≥98%) free base, a critical intermediate for the JAK1/JAK2 inhibitor Baricitinib. Its unique α,β-unsaturated nitrile (ylidene) geometry enables specific rhodium-catalyzed C–C bond cleavage/coupling pathways inaccessible to saturated analogs. The free amine allows direct N-functionalization without neutralization, while its hydrophilic nature (LogP -0.33) simplifies aqueous work-up, offering a superior reactivity and purification profile over protected derivatives.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
Cat. No. B12819565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylidene)acetonitrile
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1C(=CC#N)CN1
InChIInChI=1S/C5H6N2/c6-2-1-5-3-7-4-5/h1,7H,3-4H2
InChIKeyOWMAUILZJRKPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-ylidene)acetonitrile: Procurement-Relevant Chemical Identity and Class Baseline


2-(Azetidin-3-ylidene)acetonitrile (CAS: 1315059-55-2) is a strained azetidine derivative featuring an exocyclic α,β-unsaturated nitrile motif . It is a core building block for synthesizing conformationally constrained heterocycles and a key intermediate in the production of the JAK1/JAK2 inhibitor baricitinib [1]. The free base is commercially available with a standard purity of 98%, a predicted pKa of 6.56±0.20, and a LogP of -0.33, reflecting its relatively hydrophilic and moderately basic character .

Why 2-(Azetidin-3-ylidene)acetonitrile Cannot Be Replaced by a Generic Azetidine or Nitrile Analog


The azetidine scaffold inherently possesses high ring strain energy (~25 kcal/mol), which accelerates ring-opening and nucleophilic addition kinetics [1]. However, the specific substitution of the 3-position with an α,β-unsaturated nitrile (ylidene-acetonitrile) differentiates 2-(Azetidin-3-ylidene)acetonitrile from simple azetidines or saturated acetonitriles . This conjugated system acts as a potent Michael acceptor, enabling unique C–C bond cleavage/coupling pathways with aryl boronic acids that are not accessible to its saturated counterparts [1]. Furthermore, the electronic and steric influence of the nitrile group directly impacts the compound's LogP (-0.33) and pKa (6.56), affecting its solubility and purification profile relative to N-protected or sulfonamide derivatives like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (LogP ~1.67) . Substitution with a generic azetidine or nitrile without this specific ylidene geometry would fail to recapitulate the precise reactivity and physicochemical properties required for downstream applications.

Quantitative Differentiation of 2-(Azetidin-3-ylidene)acetonitrile from Structural Analogs


Ring Strain and Reactivity in C–C Bond Cleavage: Ylidene vs. Saturated Azetidines

2-(Azetidin-3-ylidene)acetates, which share the same ylidene geometry as 2-(Azetidin-3-ylidene)acetonitrile, undergo rhodium-catalyzed C–C bond cleavage/coupling with aryl boronic acids [1]. In contrast, saturated azetidine-3-carboxylates lacking the α,β-unsaturation do not participate in this β-carbon elimination pathway [1]. The reaction proceeds via a conjugate addition/β-C cleavage/protonation sequence, demonstrating that the exocyclic double bond is a prerequisite for this activation mode [1].

Organic Synthesis C-C Bond Activation Rhodium Catalysis

Physicochemical Differentiation: LogP and pKa Relative to N-Sulfonamide Analogs

2-(Azetidin-3-ylidene)acetonitrile free base exhibits a LogP of -0.33 and a predicted pKa of 6.56 . In comparison, its N-ethylsulfonyl derivative, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (as the 4-methylbenzenesulfonic acid salt), has a significantly higher LogP of 1.67 . This ~2.0 log unit difference corresponds to a ~100-fold higher partition coefficient for the sulfonamide analog, indicating that the free base is substantially more hydrophilic.

Physicochemical Properties Lipophilicity Ionization

Purity Specification and Commercial Availability as Free Base vs. Hydrochloride Salt

The free base of 2-(Azetidin-3-ylidene)acetonitrile is commercially available with a specified purity of 98% (NLT 98%) [1]. The hydrochloride salt (CAS 1314910-43-4) is also available at similar purity levels (97-99%) . Procurement of the free base is essential for applications where the hydrochloride counterion interferes with subsequent base-sensitive reactions or where an unprotected secondary amine is required as a nucleophile.

Procurement Purity Salt Form

Optimal Procurement Scenarios for 2-(Azetidin-3-ylidene)acetonitrile Based on Verified Evidence


Medicinal Chemistry: Synthesis of Conformationally Constrained JAK Inhibitor Intermediates

Procure the free base (CAS 1315059-55-2, purity ≥98%) for use as a key intermediate in the synthesis of baricitinib and related JAK1/JAK2 inhibitors [1]. The free secondary amine allows for direct N-functionalization (e.g., sulfonylation, alkylation) without prior neutralization. The hydrophilic LogP (-0.33) facilitates aqueous work-up during multi-step syntheses compared to more lipophilic N-protected analogs . The compound's α,β-unsaturated nitrile system also permits further elaboration via conjugate addition or cycloaddition reactions [2].

Organic Methodology: C–C Bond Activation and Arylation Studies

Utilize 2-(Azetidin-3-ylidene)acetonitrile or its esters as a substrate for rhodium-catalyzed C–C bond cleavage/coupling with aryl boronic acids to generate 3-aryl-substituted azetidines [1]. This transformation leverages the unique reactivity of the ylidene system, which is absent in saturated azetidine analogs [1]. The free base form is preferred to avoid competitive coordination or side reactions from hydrochloride counterions during catalysis.

Analytical and Reference Standard: HPLC Impurity Profiling

Procure high-purity (≥98%) 2-(Azetidin-3-ylidene)acetonitrile as an analytical reference standard for HPLC method development and impurity profiling [1]. The compound serves as Baricitinib Impurity ZY6 (and Impurity 28) [2]. Its distinct LogP (-0.33) and pKa (6.56) differentiate it from the final drug substance and other synthetic impurities, enabling accurate quantification and purity assessment in QC/QA workflows .

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